molecular formula C20H26N4O2 B5402887 N-methyl-N-propyl-5-{[4-(pyridin-3-yloxy)piperidin-1-yl]carbonyl}pyridin-2-amine

N-methyl-N-propyl-5-{[4-(pyridin-3-yloxy)piperidin-1-yl]carbonyl}pyridin-2-amine

Cat. No. B5402887
M. Wt: 354.4 g/mol
InChI Key: WFTGDLNBJJJDEY-UHFFFAOYSA-N
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Description

N-methyl-N-propyl-5-{[4-(pyridin-3-yloxy)piperidin-1-yl]carbonyl}pyridin-2-amine is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine.

Mechanism of Action

The mechanism of action of N-methyl-N-propyl-5-{[4-(pyridin-3-yloxy)piperidin-1-yl]carbonyl}pyridin-2-amine involves the inhibition of specific enzymes and receptors that are involved in the progression of diseases. For example, it has been found to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the progression of Alzheimer's disease.
Biochemical and Physiological Effects:
N-methyl-N-propyl-5-{[4-(pyridin-3-yloxy)piperidin-1-yl]carbonyl}pyridin-2-amine has been found to exhibit various biochemical and physiological effects. It has been shown to improve cognitive function, reduce inflammation, and decrease oxidative stress in animal models of disease.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-methyl-N-propyl-5-{[4-(pyridin-3-yloxy)piperidin-1-yl]carbonyl}pyridin-2-amine in lab experiments is its potent inhibitory activity against specific enzymes and receptors. However, its limitations include its high cost and limited availability.

Future Directions

There are several future directions for the research of N-methyl-N-propyl-5-{[4-(pyridin-3-yloxy)piperidin-1-yl]carbonyl}pyridin-2-amine. These include the development of more efficient synthesis methods, the identification of more specific targets for its inhibitory activity, and the evaluation of its potential applications in the treatment of other diseases. Additionally, the investigation of its pharmacokinetics and toxicity is necessary to determine its safety and efficacy for clinical use.
Conclusion:
In conclusion, N-methyl-N-propyl-5-{[4-(pyridin-3-yloxy)piperidin-1-yl]carbonyl}pyridin-2-amine is a promising compound that has potential applications in the field of medicine. Its potent inhibitory activity against specific enzymes and receptors makes it a valuable tool for scientific research. However, further studies are needed to fully understand its mechanism of action, biochemical and physiological effects, and potential applications in the treatment of various diseases.

Synthesis Methods

The synthesis method of N-methyl-N-propyl-5-{[4-(pyridin-3-yloxy)piperidin-1-yl]carbonyl}pyridin-2-amine involves the reaction of pyridine-3-carboxylic acid with N-methyl-N-propylamine, followed by the reaction with piperidine-4-carboxylic acid. The final product is obtained after purification and isolation.

Scientific Research Applications

N-methyl-N-propyl-5-{[4-(pyridin-3-yloxy)piperidin-1-yl]carbonyl}pyridin-2-amine has been extensively studied for its potential applications in the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. It has been found to exhibit potent inhibitory activity against certain enzymes and receptors that are involved in the progression of these diseases.

properties

IUPAC Name

[6-[methyl(propyl)amino]pyridin-3-yl]-(4-pyridin-3-yloxypiperidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N4O2/c1-3-11-23(2)19-7-6-16(14-22-19)20(25)24-12-8-17(9-13-24)26-18-5-4-10-21-15-18/h4-7,10,14-15,17H,3,8-9,11-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFTGDLNBJJJDEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(C)C1=NC=C(C=C1)C(=O)N2CCC(CC2)OC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-methyl-N-propyl-5-{[4-(pyridin-3-yloxy)piperidin-1-yl]carbonyl}pyridin-2-amine

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